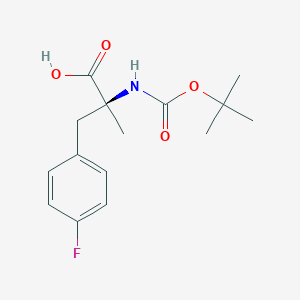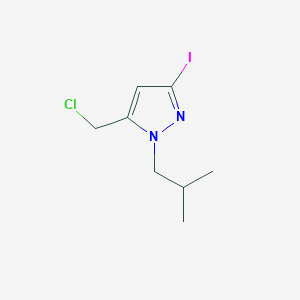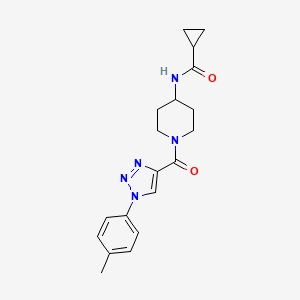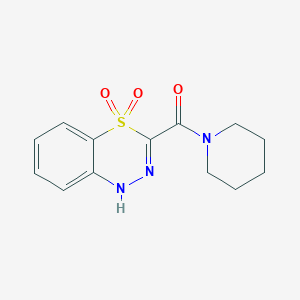![molecular formula C21H20N2OS B2693823 4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 895641-84-6](/img/structure/B2693823.png)
4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with a pyrimidine ring, along with ethylsulfanyl and methylphenyl substituents, which contribute to its unique chemical properties.
作用机制
Target of action
Pyrimidine derivatives often target enzymes involved in nucleotide synthesis, such as thymidylate synthase, orotate phosphoribosyltransferase, and dihydroorotate dehydrogenase . These enzymes play crucial roles in DNA replication and repair, making them potential targets for anticancer drugs .
Mode of action
Pyrimidine derivatives can inhibit these enzymes, disrupting DNA synthesis and cell division. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical pathways
The affected pathways are primarily those involved in nucleotide synthesis and DNA replication. Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of pyrimidine derivatives can vary widely depending on their specific chemical structure. Generally, these compounds can be well absorbed and distributed throughout the body. They may be metabolized in the liver and excreted through the kidneys .
Result of action
The ultimate effect of these compounds is typically cytotoxic, leading to cell death. This is why many pyrimidine derivatives are investigated for their potential as anticancer drugs .
准备方法
The synthesis of 4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromene ring: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Introduction of the pyrimidine ring: The chromene intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring.
Substitution reactions: The ethylsulfanyl and methylphenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as ethylthiol and methylphenyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .
化学反应分析
4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization with different substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials for industrial applications
相似化合物的比较
4-(ETHYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 4,6-dimethylpyrimidine share the pyrimidine core but differ in their substituents and biological activities.
Chromene Derivatives: Compounds like 2H-chromene and 4H-chromene have similar chromene structures but lack the pyrimidine ring, resulting in different chemical and biological properties.
Sulfur-Containing Heterocycles: Compounds like thiophene and thiazole contain sulfur atoms in their rings and exhibit distinct reactivity and applications compared to the ethylsulfanyl group in the target compound.
The uniqueness of this compound lies in its specific combination of structural features, which confer a unique set of chemical properties and biological activities .
属性
IUPAC Name |
4-ethylsulfanyl-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-4-25-21-17-12-16-11-14(3)7-10-18(16)24-20(17)22-19(23-21)15-8-5-13(2)6-9-15/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZAANFPRUUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2693740.png)

![(S)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2693746.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide](/img/structure/B2693748.png)
![N-(2,4-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693749.png)

![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)
![Tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate](/img/structure/B2693753.png)
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)

![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)
![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)
